Solubility profile of 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine in organic solvents
Solubility profile of 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine in organic solvents
Technical Whitepaper: Solubility Thermodynamics and Solvent Selection for 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine
Abstract This technical guide provides a comprehensive analysis of the solubility profile of 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine , a critical intermediate in the synthesis of modern agrochemicals and pharmaceutical kinase inhibitors. Given the proprietary nature of specific empirical datasets for this molecule, this whitepaper establishes a rigorous theoretical framework based on Hansen Solubility Parameters (HSP) and structural thermodynamics. It details the standard operating procedures (SOPs) for empirical solubility determination and offers a predictive solubility model to guide solvent selection for recrystallization, process chemistry, and formulation development.
Chemical Profile & Structural Thermodynamics
The solubility behavior of 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine is governed by the interplay between its electron-deficient heteroaromatic core and its lipophilic substituents.
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Pyridazine Core (1,2-diazine): Exhibits a high dipole moment (approx. 3.9 D) and significant π-deficiency. The adjacent nitrogen atoms (N1, N2) act as weak hydrogen bond acceptors but lack hydrogen bond donors, making the molecule highly soluble in polar aprotic solvents.
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Cyclopropyl Group (C3 Position): Introduces significant lipophilicity and steric bulk. Unlike a phenyl ring, the cyclopropyl group disrupts planar stacking in the crystal lattice, generally lowering the melting point and increasing solubility in non-polar solvents relative to aryl analogs.
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2,2,2-Trifluoroethoxy Group (C6 Position): This fluorinated ether moiety is the dominant solubility driver. The strong electron-withdrawing effect of the trifluoromethyl group reduces the basicity of the pyridazine nitrogens, while the high lipophilicity of the -OCH₂CF₃ fragment enhances solubility in chlorinated and ester-based solvents.
Thermodynamic Implication: The molecule behaves as a lipophilic Lewis base . It is expected to show positive deviation from Raoult’s law in water (hydrophobic effect) and negative deviation (enhanced solubility) in acidic or hydrogen-bond-donating solvents (e.g., chloroform, alcohols) due to specific solute-solvent interactions.
Predicted Solubility Profile (Hansen Solubility Parameters)
Based on Group Contribution Methods (Fedors/Van Krevelen), the solubility profile can be categorized into four distinct solvent classes.
Table 1: Predicted Solubility Performance
| Solvent Class | Representative Solvents | Predicted Solubility | Thermodynamic Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>200 mg/mL) | High dispersion forces ( |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>150 mg/mL) | Dipole-dipole interactions dominate; excellent for process reactions (e.g., SₙAr). |
| Esters/Ketones | Ethyl Acetate, Acetone | High (50–150 mg/mL) | Good match for polar forces ( |
| Alcohols | Methanol, Ethanol, IPA | Moderate (20–80 mg/mL) | H-bonding ( |
| Alkanes | Hexane, Heptane | Low (<5 mg/mL) | High polarity of the pyridazine ring creates a miscibility gap; useful as anti-solvents. |
| Water | Water (pH 7) | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates; fluorinated group repels water structure. |
Experimental Protocol: Solubility Determination
To validate the predicted values, the Isothermal Saturation Method (Shake-Flask) coupled with HPLC-UV quantification is the industry standard.
Materials & Equipment
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Compound: 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine (>98% purity).
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Solvents: HPLC Grade (MeOH, ACN, Water, etc.).
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Equipment: Orbital Shaker (temperature controlled), 0.45 µm PTFE Syringe Filters, HPLC System (Agilent 1260 or equivalent).
Step-by-Step SOP
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Preparation: Add excess solid compound (approx. 50–100 mg) to 2 mL of the target solvent in a crimp-sealed glass vial.
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Equilibration: Agitate the suspension at the target temperature (e.g., 25°C ± 0.1°C) for 24–48 hours using an orbital shaker at 200 rpm.
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Sampling: Stop agitation and allow the solid to settle for 2 hours (or centrifuge at 10,000 rpm for 5 min).
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Filtration: Withdraw the supernatant and filter through a pre-heated 0.45 µm PTFE filter to remove micro-crystals.
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Dilution: Immediately dilute the filtrate with the mobile phase (e.g., 1:100) to prevent precipitation and fit within the HPLC calibration range.
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Quantification: Inject into HPLC (C18 Column, ACN/Water gradient) and calculate concentration using a pre-established calibration curve (
).
Workflow Visualization
Figure 1: Standard Operating Procedure (SOP) for solubility determination via the Shake-Flask method.
Thermodynamic Modeling & Data Analysis
For process optimization, experimental data should be fitted to thermodynamic models to predict solubility at varying temperatures.
Modified Apelblat Model
This semi-empirical model is highly accurate for correlating solubility (
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x: Mole fraction solubility.
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T: Absolute temperature (K).[1]
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A, B, C: Empirical constants derived from regression analysis.
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Application: Use this model to determine the Metastable Zone Width (MSZW) for cooling crystallization.
van't Hoff Analysis
To understand the dissolution mechanism, calculate the enthalpy (
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Positive
: Indicates an endothermic process (solubility increases with temperature), typical for this class of compounds in organic solvents [3]. -
Positive
: Indicates entropy-driven dissolution, often observed when the rigid crystal lattice breaks down into a disordered solution.
Applications in Process Chemistry
Recrystallization Solvent Design
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Solvent: Ethyl Acetate or Isopropyl Acetate.
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Why: High solubility at boiling point, moderate solubility at room temperature.
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Anti-Solvent: n-Heptane or Methylcyclohexane.
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Why: The fluorinated group maintains some affinity, preventing "oiling out," while the non-polar nature forces precipitation of the polar pyridazine core.
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Synthesis Optimization
For reactions involving nucleophilic substitution (e.g., installing the trifluoroethoxy group):
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Recommended Solvent: THF or DMF.
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Rationale: These solvents dissolve both the pyridazine precursor and the alkoxide nucleophile, ensuring homogeneous kinetics.
References
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BenchChem. (2025). Solubility Profile of Pyridazinone Derivatives in Organic Solvents. Retrieved from .
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Science of Synthesis. (2025). Product Class 8: Pyridazines - Synthesis and Reactivity. Thieme Chemistry. Retrieved from .
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MDPI. (2019). Solubility Determination and Thermodynamic Modeling of 6-Phenyl-pyridazin-3(2H)-one. Processes, 7(10), 645. Retrieved from .
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Organic Chemistry Portal. (2021). Synthesis of Pyridazines and Dihydropyridazines. Retrieved from .
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National Institutes of Health (NIH). (2025). PubChem Compound Summary: Pyridazine Derivatives. Retrieved from .
